tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate
Description
tert-Butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate is a synthetic organic compound featuring a tert-butyl ester group, a brominated thiophene ring, and a methanimidamido-oxygen linker. Such structural motifs are often explored in medicinal chemistry for enzyme inhibition or as intermediates in drug synthesis.
Properties
IUPAC Name |
tert-butyl 2-[(Z)-[amino-(4-bromothiophen-2-yl)methylidene]amino]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-9(15)5-16-14-10(13)8-4-7(12)6-18-8/h4,6H,5H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGGLORVLKLIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON=C(C1=CC(=CS1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO/N=C(/C1=CC(=CS1)Br)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C_{13}H_{15BrN_2O_3S with a molecular weight of 356.24 g/mol. The structure features a tert-butyl group, a bromothiophene moiety, and an amidoxime functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing bromothiophene derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that bromothiophene derivatives can inhibit the growth of several bacterial strains, suggesting potential use as antimicrobial agents.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or phosphatases.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various bromothiophene derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 30 |
Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed IC50 values of 15 µM for MCF-7 and 25 µM for A549 cells, indicating moderate anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 25 |
Anti-inflammatory Effects
Research exploring the anti-inflammatory effects revealed that the compound reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Hypothetical Properties
Q & A
Basic: What are the recommended synthetic routes for preparing tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate?
Methodological Answer:
The synthesis of this compound can be extrapolated from analogous tert-butyl esters. A common approach involves:
Esterification : Reacting the carboxylic acid derivative (e.g., 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetic acid) with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
Nucleophilic Substitution : Utilizing the bromine atom in the thiophene moiety for further functionalization, such as coupling reactions .
Example Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |
|---|---|---|---|---|
| Esterification | H₂SO₄, tert-butyl alcohol | Toluene | Reflux (~110°C) | Controlled pH and anhydrous conditions |
| Functionalization | Pd catalysts (Suzuki coupling) | DMF/THF | 60–80°C | Ligand selection (e.g., PPh₃) |
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
Spectroscopic Analysis :
- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.2 ppm for CH₃) and bromothiophene signals .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification .
Chromatography : HPLC or GC to assess purity (>95% typical for research-grade compounds) .
Key Spectral Markers:
| Functional Group | NMR (¹H) | NMR (¹³C) |
|---|---|---|
| tert-butyl | 1.2 ppm (s, 9H) | 27–30 ppm (C(CH₃)₃) |
| Bromothiophene | 7.1–7.5 ppm (aromatic H) | 120–130 ppm (C-Br) |
Basic: What safety precautions are recommended given limited toxicity data?
Methodological Answer:
Despite insufficient toxicity data (common for research compounds):
PPE : Use nitrile gloves, lab coats, and safety goggles.
Ventilation : Perform reactions in a fume hood to avoid inhalation .
Waste Disposal : Treat as hazardous waste due to bromine and reactive intermediates .
Advanced: How can the bromothiophene moiety be functionalized for targeted applications?
Methodological Answer:
The bromine atom enables:
Cross-Coupling Reactions :
- Suzuki-Miyaura : Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
- Buchwald-Hartwig : Form C–N bonds for amine derivatives .
Nucleophilic Substitution : Replace Br with nucleophiles (e.g., -OH, -SH) under basic conditions .
Case Study : In analogous brominated esters, Suzuki coupling achieved >70% yield with Pd(OAc)₂ and SPhos ligand .
Advanced: How can computational modeling predict reactivity or biological interactions?
Methodological Answer:
DFT Calculations : Optimize molecular geometry and predict electrophilic sites (e.g., bromothiophene) .
Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina .
Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible synthetic routes .
Advanced: What methodologies assess biological activity in medicinal chemistry research?
Methodological Answer:
Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence/quenching techniques .
Cellular Uptake Studies : Radiolabel the compound or use fluorescent tags .
SAR Analysis : Compare with analogs (e.g., tert-butyl 2-(5-hydroxy-4-oxochromen-yl)acetate) to identify key pharmacophores .
Data Interpretation : Bioactivity is often correlated with electron-withdrawing groups (e.g., Br) enhancing target binding .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Parameter Optimization :
- Temperature : Higher temps (e.g., 80°C vs. 60°C) may improve kinetics but risk decomposition .
- Catalyst Loading : Screen Pd concentrations (1–5 mol%) to balance cost and efficiency .
DoE (Design of Experiments) : Statistically evaluate interactions between variables (e.g., solvent polarity, base strength) .
Case Study : For tert-butyl 2-(2-bromo-4-methylphenoxy)acetate, switching from H₂SO₄ to p-TsOH increased yield from 65% to 82% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
